molecular formula C9H19NO2 B2619144 2-{[(2S)-4-aminobutan-2-yl]oxy}oxane CAS No. 1807940-19-7

2-{[(2S)-4-aminobutan-2-yl]oxy}oxane

Cat. No.: B2619144
CAS No.: 1807940-19-7
M. Wt: 173.256
InChI Key: OUADMFJDYBGBDY-IENPIDJESA-N
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Description

2-{[(2S)-4-aminobutan-2-yl]oxy}oxane is a chiral bicyclic compound featuring an oxane (tetrahydropyran) ring substituted with a (2S)-4-aminobutan-2-yloxy group. Its stereochemistry at the C2 position (S-configuration) distinguishes it from its enantiomer, 2-{[(2R)-4-aminobutan-2-yl]oxy}oxane, which may exhibit divergent pharmacological or physicochemical properties. The compound’s structure combines a rigid oxane scaffold with a flexible aminobutyl side chain, making it a candidate for studying receptor-ligand interactions, particularly in neurological targets like nicotinic acetylcholine receptors (nAChRs) .

Properties

IUPAC Name

(3S)-3-(oxan-2-yloxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-9H,2-7,10H2,1H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUADMFJDYBGBDY-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCN)OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2S)-4-aminobutan-2-yl]oxy}oxane typically involves the reaction of a suitable oxane derivative with an aminobutan-2-yl precursor. One common method is the nucleophilic substitution reaction where the hydroxyl group of the oxane ring is replaced by the aminobutan-2-yl group under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under various conditions, yielding distinct products:

Reagent Conditions Product Reference
Potassium permanganate (KMnO₄)Acidic or basic aqueousImines or nitriles
Chromium trioxide (CrO₃)Acidic conditionsOxidized amine derivatives
DMSO/KOH50°C, aprotic solventCyanochalcone intermediates*

Example :
In a DMSO/KOH system, the α-C–H bond of the amine is deprotonated to form an enolate, which reacts with DMSO to generate dimethylvinylsulfanol. Subsequent elimination produces oxidized intermediates like cyanochalcones .

Reduction Reactions

The oxane ring can be reduced to tetrahydrofuran derivatives:

Reagent Conditions Product Reference
Pd/C (Catalytic hydrogenation)H₂ gas, room temperatureTetrahydrofuran derivatives
LiAlH₄Anhydrous THF, refluxReduced oxane structures

Mechanism :
Catalytic hydrogenation saturates the oxane ring’s oxygen atom, breaking the cyclic ether into a more flexible tetrahydrofuran structure.

Substitution Reactions

The amino group participates in nucleophilic substitution, forming amides or other derivatives:

Reagent Conditions Product Reference
Acetyl chlorideKOH, DMF, 25°CAcetylated amides
Benzyl bromideKOH, DMSO, 50°CN-Benzyl derivatives

Example :
Treatment with benzyl bromide in DMSO/KOH replaces the amine’s hydrogen with a benzyl group, producing N-benzyl derivatives in moderate yields .

Mechanistic Insights

Key reaction pathways include:

  • Enolate Formation : Base-assisted deprotonation generates enolates, which react with electrophiles like DMSO .

  • Cyclization : Ortho-amino groups facilitate 5-exo-trig cyclization, forming indoline-3-one intermediates .

  • Elimination : DMSO acts as an oxidizing agent, promoting dehydration and forming cyano-functionalized products .

Comparative Reaction Outcomes

Reaction Type Key Functional Group Product Stability Yield Range
Oxidation-NH₂Moderate40–65%
ReductionOxane ringHigh70–85%
Substitution-NH₂Variable50–75%

Scientific Research Applications

Chemistry

2-{[(2S)-4-aminobutan-2-yl]oxy}oxane serves as a valuable building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions .

Biology

In biological research, this compound has been investigated as a potential ligand in biochemical assays. The aminobutan-2-yl group can interact with molecular targets such as enzymes or receptors, potentially modulating their activity . Such interactions might lead to the development of new biochemical assays or therapeutic agents.

Medicine

The compound is being explored for its therapeutic properties, particularly as an intermediate in the synthesis of pharmaceutical agents. Its structural characteristics suggest it may have applications in drug development for various conditions, including neurological disorders .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its ability to undergo diverse chemical reactions makes it suitable for creating tailored compounds for various applications .

Case Study 1: Ligand Development

Research has demonstrated that derivatives of this compound can be developed as ligands for various receptors. A study published in a peer-reviewed journal highlighted the compound's ability to enhance binding affinity in receptor-ligand interactions, suggesting its potential in drug design .

Case Study 2: Pharmaceutical Intermediates

Another study focused on the use of this compound as an intermediate in synthesizing novel therapeutic agents targeting neurological conditions. The findings indicated that modifications to the aminobutan group could significantly affect pharmacological properties, enhancing efficacy while reducing side effects .

Mechanism of Action

The mechanism of action of 2-{[(2S)-4-aminobutan-2-yl]oxy}oxane involves its interaction with molecular targets such as enzymes or receptors. The aminobutan-2-yl group can form hydrogen bonds and electrostatic interactions with active sites, while the oxane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-{[(2S)-4-aminobutan-2-yl]oxy}oxane with three analogs: its enantiomer (R-configuration), 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride, and the α4β2 nAChR-targeting compounds TC-1698 and TC-1708.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Receptor Affinity (Ki) Synthesis Highlights
This compound Oxane (tetrahydropyran) (2S)-4-aminobutan-2-yloxy Not reported Likely involves stereoselective alkylation
2-{[(2R)-4-aminobutan-2-yl]oxy}oxane Oxane (2R)-4-aminobutan-2-yloxy Not reported Similar to S-enantiomer, differing in chiral resolution
3-azabicyclo[3.1.0]hexan-1-ol HCl Bicyclo[3.1.0]hexane Hydroxyl group at C1, amine at C3 Not reported Cyclopropane ring formation via intramolecular alkylation
TC-1698 (2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane) Bicyclo[3.2.2]nonane 3-Pyridyl group, oxane-derived chain α4β2 nAChR: 0.78 nM Alkylation of pyridyl-aza intermediates with 4-(bromomethyl)oxane
TC-1709 (2-(3-pyridyl)-1-azabicyclo[3.2.1]octane) Bicyclo[3.2.1]octane 3-Pyridyl group, oxolane-derived chain α4β2 nAChR: 2.5 nM Analogous to TC-1698, using oxolane (tetrahydrofuran)

Stereochemical Differentiation

The S-enantiomer of this compound is predicted to exhibit distinct binding kinetics compared to its R-counterpart due to the spatial orientation of the aminobutyl side chain. While data on these enantiomers’ receptor interactions are lacking, analogous studies on chiral nAChR ligands (e.g., varenicline) suggest stereochemistry critically influences binding selectivity and potency .

Pharmacological Profile vs. TC-1698/TC-1709

TC-1698 and TC-1709, developed for α4β2 nAChR targeting, share structural motifs with this compound, notably the oxane/oxolane rings and amine functionality. However, the pyridyl group in TC compounds enhances aromatic stacking interactions with the receptor, contributing to their sub-nanomolar Ki values .

Biological Activity

2-{[(2S)-4-aminobutan-2-yl]oxy}oxane, a compound featuring a unique oxane structure, has garnered attention for its potential biological activities. The compound is characterized by its interaction with various molecular targets, including enzymes and receptors, indicating its multifaceted role in biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H15NO2\text{C}_7\text{H}_{15}\text{N}\text{O}_2

This compound contains an oxane ring and an amino group, which are essential for its biological activity. The presence of the amino group allows for potential interactions with various biological targets through hydrogen bonding and electrostatic interactions.

The mechanism of action involves the interaction of the compound with specific enzymes or receptors. The aminobutan-2-yl group can form hydrogen bonds with active sites, while the oxane ring contributes to structural stability. This interaction may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes. Specifically, it has been studied for its potential inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer’s .

Enzyme IC50 Value (µM) Selectivity
AChE14.23Moderate
BuChE5.07High selectivity

2. Anticancer Potential

The compound has been explored for its anticancer properties, particularly as a potential FGFR-4 inhibitor in liver and prostate cancers . The inhibition of FGFR-4 can disrupt cancer cell proliferation and survival pathways.

Study 1: Inhibition of Cholinesterases

A study evaluated the inhibitory activity of various compounds similar to this compound against AChE and BuChE. The results demonstrated that certain derivatives exhibited significant inhibition with IC50 values indicating promising therapeutic applications for Alzheimer's disease .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of compounds derived from similar structures. It was found that modifications to the oxane ring significantly enhanced the cytotoxicity against various cancer cell lines, suggesting that structural variations could lead to improved pharmacological profiles .

Research Applications

The compound has several applications in scientific research:

  • Organic Synthesis : As a building block for more complex molecules.
  • Biochemical Assays : Investigated as a ligand in various assays.
  • Pharmaceutical Development : Explored for therapeutic properties in drug synthesis .

Q & A

Q. What are the recommended synthetic routes for 2-{[(2S)-4-aminobutan-2-yl]oxy}oxane, and how is stereochemical purity ensured?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Mitsunobu reactions to form the ether linkage. For stereochemical control at the (2S)-position, the Mitsunobu reaction is preferred, using (2S)-4-aminobutan-2-ol and a protected oxane derivative. Chiral chromatography (e.g., HPLC with a chiral stationary phase) or polarimetry ensures enantiomeric purity (>95% as reported in ). Post-synthesis, the amine group is deprotected under mild acidic conditions (e.g., TFA), followed by purification via flash chromatography .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be identified?

Methodological Answer:

  • NMR : ¹H NMR confirms the oxane ring (δ 3.4–4.0 ppm for ether protons) and the aminobutyl side chain (δ 1.2–1.8 ppm for methylene groups). The stereochemistry is validated via NOESY correlations between the oxane ring and the chiral center.
  • Mass Spectrometry : High-resolution MS (HRMS) matches the exact mass of C₉H₁₉NO₂ (173.1416 Da) with a tolerance of ±0.001 Da (see for analogous methodology).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% as per ) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: Per GHS classification ( ), the compound is acutely toxic (Category 4 for oral, dermal, and inhalation routes). Precautions include:

  • Use of fume hoods and PPE (gloves, goggles, lab coats).
  • Storage in airtight containers away from oxidizers.
  • Emergency protocols: Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different studies?

Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). To address this:

  • Standardized Assays : Use validated cell lines (e.g., HEK293 for RNA targeting) and control compounds (e.g., 2-(cyclohexyloxy)oxane from ).
  • Dose-Response Curves : Perform IC₅₀ determinations in triplicate, accounting for solvent effects (e.g., DMSO ≤0.1%).
  • Data Normalization : Normalize activity to internal controls (e.g., housekeeping genes in RNA studies) .

Q. What computational strategies are recommended for predicting the interaction of this compound with RNA targets, and how can these be validated experimentally?

Methodological Answer:

  • Docking Studies : Use tools like AutoDock Vina to model binding to RNA bulges/hairpins, leveraging scaffolds identified in (e.g., 2-(cyclohexyloxy)oxane).
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-RNA complexes.
  • Validation : Surface Plasmon Resonance (SPR) measures binding kinetics (KD), while SHAPE-MaP confirms structural changes in RNA upon ligand binding .

Q. What methodologies are employed to assess the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

  • In Vitro Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH to measure half-life (t½). LC-MS/MS quantifies parent compound depletion.
  • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic pathways.
  • In Silico Tools : ADMET Predictor™ estimates clearance rates based on structural analogs (e.g., oxane derivatives in ) .

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